Cas no 2580097-95-4 (rac-ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate)

Technical Introduction: rac-Ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereochemistry (1R,2R) is particularly valuable for asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity. The ethyl ester moiety enhances solubility and reactivity, facilitating further derivatization. This compound is useful in the development of bioactive molecules, including potential therapeutics, due to its rigid cyclopentane backbone and functional group diversity. Its synthetic utility and stereochemical purity make it a preferred choice for researchers in medicinal chemistry and catalysis.
rac-ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate structure
2580097-95-4 structure
Product Name:rac-ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate
CAS No:2580097-95-4
MF:C8H15NO3
MW:173.209602594376
CID:5657103
PubChem ID:165888723
Update Time:2025-05-19

rac-ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-27725808
    • rac-ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate
    • 2580097-95-4
    • Inchi: 1S/C8H15NO3/c1-2-12-7(10)8(11)5-3-4-6(8)9/h6,11H,2-5,9H2,1H3/t6-,8-/m1/s1
    • InChI Key: XSECVQTVQUOREL-HTRCEHHLSA-N
    • SMILES: O[C@]1(C(=O)OCC)CCC[C@H]1N

Computed Properties

  • Exact Mass: 173.10519334g/mol
  • Monoisotopic Mass: 173.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 72.6Ų

rac-ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate Pricemore >>

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Additional information on rac-ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate

Professional Introduction to Rac-Ethyl (1R,2R)-2-Amino-1-Hydroxycyclopentane-1-Carboxylate (CAS No. 2580097-95-4)

Rac-Ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate, a compound with the CAS number 2580097-95-4, represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This enantiomerically pure compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The racemic form of this molecule, characterized by its specific stereochemistry, plays a crucial role in the synthesis of various pharmacologically active agents.

The structure of Rac-Ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate consists of a cyclopentane ring substituted with an amino group at the 2-position, a hydroxyl group at the 1-position, and an ethyl ester at the 1-carboxyl position. This configuration imparts unique chemical and biological properties that make it an attractive candidate for further investigation. The presence of both amino and hydroxyl functional groups provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored properties for therapeutic use.

In recent years, there has been a growing interest in the development of chiral building blocks for pharmaceutical applications. The demand for enantiomerically pure compounds has surged due to their enhanced efficacy and reduced side effects compared to racemic mixtures. Rac-Ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate fits into this trend as it serves as a versatile intermediate in the synthesis of complex molecules. Its stereochemistry is particularly valuable in constructing pharmacophores that interact selectively with biological targets.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The amino group can be readily functionalized to introduce various pharmacophoric elements, while the hydroxyl group offers opportunities for hydrogen bonding interactions. These features make it an ideal candidate for designing molecules that can modulate biological pathways with high specificity. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression.

Recent studies have highlighted the importance of cyclopentane-based scaffolds in drug design. The rigid three-dimensional structure of cyclopentane provides stability to the molecule while allowing for conformational flexibility necessary for biological activity. The ethylester moiety in Rac-Ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate not only enhances solubility but also serves as a handle for further chemical transformations. This versatility has made it a preferred choice for medicinal chemists seeking to develop new drug candidates.

The synthesis of Rac-Ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically starts from readily available precursors and employs asymmetric methods to achieve high enantiomeric purity. Techniques such as enzymatic resolution and chiral auxiliary-assisted synthesis have been instrumental in obtaining this compound with minimal racemization. These advancements underscore the progress made in synthetic methodologies that are essential for producing complex chiral molecules on an industrial scale.

The pharmaceutical industry has been particularly keen on exploring new therapeutic modalities that leverage chiral chemistry. The development of non-racemic drugs has led to significant improvements in treatment outcomes across various diseases. Rac-Ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate exemplifies this trend by serving as a key intermediate in synthesizing enantiomerically pure drugs that exhibit superior pharmacological profiles. Its structural features allow for fine-tuning of molecular interactions, leading to enhanced binding affinity and selectivity.

From a research perspective, this compound has opened up new avenues for studying enzyme mechanisms and developing novel inhibitors. The amino and hydroxyl groups provide multiple points of interaction with biological targets, making it a valuable tool for mechanistic investigations. Additionally, its cyclopentane core offers insights into how structural rigidity can influence molecular recognition processes within biological systems. These findings are not only relevant to drug discovery but also contribute to our fundamental understanding of molecular interactions at the atomic level.

The future prospects of Rac-Ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate are promising as ongoing research continues to uncover its potential applications. With advancements in computational chemistry and high-throughput screening technologies, there is optimism that more derivatives will be identified with novel therapeutic properties. Furthermore, improvements in synthetic methodologies will likely reduce production costs and increase accessibility for academic and industrial researchers alike.

In conclusion, Rac-Ethyl (1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate represents a significant contribution to chiral chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable intermediate for developing new drugs targeting various diseases. As research progresses, we can expect this compound to play an even greater role in advancing therapeutic strategies across multiple disciplines within life sciences.

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